2-(trifluoromethyl)cyclobutanecarboxylic acid
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Overview
Description
2-(trifluoromethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which in turn is bonded to a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting from 4-oxocyclobutane precursors: One of the efficient synthetic methods involves the conversion of 4-oxocyclobutane precursors to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source.
Deoxygenation and Decarboxylation: Another method includes the treatment of dicarboxylic ester systems with tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The methods mentioned above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
2-(trifluoromethyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
Uniqueness: 2-(trifluoromethyl)cyclobutanecarboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group on the cyclobutane ring enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)4-2-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPWTZUKAGTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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